molecular formula C39H58N4O5 B13385094 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate

Cat. No.: B13385094
M. Wt: 662.9 g/mol
InChI Key: YZAQIPGLFHPDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hexanoyl-NBD Cholesterol is a fluorescently tagged cholesterol derivative. It features a hydrophilic NBD fluorophore attached to carbon 3 at the hydrophilic end of cholesterol, separated by a 6-carbon spacer. This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexanoyl-NBD Cholesterol involves attaching the NBD fluorophore to the cholesterol molecule. The hydrophilic NBD fluorophore is attached to carbon 3 of cholesterol via a 6-carbon spacer .

Industrial Production Methods: The industrial production of 3-Hexanoyl-NBD Cholesterol typically involves the use of organic solvents such as DMF, DMSO, and ethanol for solubility. The compound is stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 3-Hexanoyl-NBD Cholesterol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized cholesterol derivatives, while reduction can yield reduced NBD fluorophore products .

Scientific Research Applications

3-Hexanoyl-NBD Cholesterol has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.

    Biology: Helps in understanding cholesterol’s role in cellular processes and membrane structure.

    Medicine: Utilized in assays for lipid metabolism and cholesterol-related diseases.

    Industry: Employed in the development of fluorescent assays for lipid research .

Mechanism of Action

The mechanism of action of 3-Hexanoyl-NBD Cholesterol involves its integration into membrane bilayers. The hydrophilic NBD fluorophore allows for the visualization of cholesterol’s behavior in membranes. This compound interacts with proteins and other lipids, providing insights into cholesterol’s role in cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Hexanoyl-NBD Cholesterol is unique due to its specific design, which allows for better modeling of cholesterol behavior in membranes compared to 25-NBD Cholesterol. The 6-carbon spacer ensures proper orientation in the bilayer, making it a more accurate tool for studying cholesterol dynamics .

Properties

Molecular Formula

C39H58N4O5

Molecular Weight

662.9 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate

InChI

InChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3

InChI Key

YZAQIPGLFHPDPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C

Origin of Product

United States

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